1H-Indole-2-carboxylic acid, 5-methyl-3-(1H-pyrrol-1-yl)-, methyl ester
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Overview
Description
1H-Indole-2-carboxylic acid, 5-methyl-3-(1H-pyrrol-1-yl)-, methyl ester: is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in pharmaceuticals, agrochemicals, and dyes. This particular compound features a methyl ester functional group, which can influence its reactivity and solubility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole-2-carboxylic acid, 5-methyl-3-(1H-pyrrol-1-yl)-, methyl ester typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Carboxylic Acid Group: The indole core is then functionalized with a carboxylic acid group at the 2-position. This can be done using a Vilsmeier-Haack reaction, where the indole reacts with DMF and POCl3.
Methylation: The carboxylic acid group is esterified to form the methyl ester using methanol and a strong acid catalyst like sulfuric acid.
Pyrrole Substitution: Finally, the 3-position of the indole is substituted with a pyrrole group through a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1H-Indole-2-carboxylic acid, 5-methyl-3-(1H-pyrrol-1-yl)-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using lithium aluminum hydride or sodium borohydride can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position, using reagents like halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
1H-Indole-2-carboxylic acid, 5-methyl-3-(1H-pyrrol-1-yl)-, methyl ester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 1H-Indole-2-carboxylic acid, 5-methyl-3-(1H-pyrrol-1-yl)-, methyl ester involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
1H-Indole-2-carboxylic acid derivatives: These compounds share the indole core and carboxylic acid functional group but differ in their substituents.
Pyrrole-substituted indoles: Compounds with a pyrrole group attached to the indole ring, similar to the target compound.
Uniqueness
1H-Indole-2-carboxylic acid, 5-methyl-3-(1H-pyrrol-1-yl)-, methyl ester is unique due to its specific combination of functional groups, which can confer distinct chemical and biological properties. The presence of both the indole and pyrrole moieties can enhance its reactivity and potential biological activities compared to other indole derivatives.
Properties
IUPAC Name |
methyl 5-methyl-3-pyrrol-1-yl-1H-indole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c1-10-5-6-12-11(9-10)14(17-7-3-4-8-17)13(16-12)15(18)19-2/h3-9,16H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYNARQURJWMXLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2N3C=CC=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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